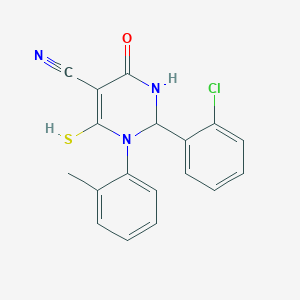
2-(2-Chlorophenyl)-1-(2-methylphenyl)-4-oxo-6-sulfanyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(2-methylphenyl)-4-oxo-6-sulfanyl-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is also known as DABCO-TsSCN and is a member of the pyrimidine family.
Mecanismo De Acción
The exact mechanism of action of DABCO-TsSCN is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are essential for the survival of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
DABCO-TsSCN has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DABCO-TsSCN is its versatility. It can be easily synthesized and modified to produce derivatives with enhanced properties. However, one of the limitations of DABCO-TsSCN is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on DABCO-TsSCN. One area of interest is the development of novel derivatives with enhanced properties. Another area of interest is the investigation of its potential applications in material science, such as the development of new sensors and catalysts. Finally, further studies are needed to fully understand the mechanism of action of DABCO-TsSCN and its potential applications in treating various diseases.
In conclusion, DABCO-TsSCN is a compound with significant potential in various fields, including medicinal chemistry, drug discovery, and material science. Its versatile nature and potential applications make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of DABCO-TsSCN involves the reaction of 2-chlorobenzaldehyde, 2-methylbenzaldehyde, thiourea, and 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of sulfur and carbon disulfide. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
DABCO-TsSCN has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal properties. In addition, it has been found to be effective against drug-resistant strains of bacteria and fungi.
Propiedades
Fórmula molecular |
C18H14ClN3OS |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-3-(2-methylphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14ClN3OS/c1-11-6-2-5-9-15(11)22-16(12-7-3-4-8-14(12)19)21-17(23)13(10-20)18(22)24/h2-9,16,24H,1H3,(H,21,23) |
Clave InChI |
HCEPHGWCQRCDEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(NC(=O)C(=C2S)C#N)C3=CC=CC=C3Cl |
SMILES canónico |
CC1=CC=CC=C1N2C(NC(=O)C(=C2S)C#N)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285645.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B285646.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone](/img/structure/B285647.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B285648.png)
![N-[4-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B285649.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B285650.png)
![1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B285654.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B285656.png)
![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B285658.png)
![4-(3-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285660.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B285662.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B285669.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)
